molecular formula C42H76N2O10Zn B12756547 Zinc bis-(methyl palmitoyl aspartate) CAS No. 885513-46-2

Zinc bis-(methyl palmitoyl aspartate)

Cat. No.: B12756547
CAS No.: 885513-46-2
M. Wt: 834.4 g/mol
InChI Key: MJDAIDVFSNFYHA-IJBYHFJWSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The methyl group is typically introduced via methanol (methyl alcohol) as the alcoholic component . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods: Industrial production of zinc bis-(methyl palmitoyl aspartate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and consistency of the product. The final product is then purified and tested for its efficacy and safety before being used in cosmetic formulations .

Chemical Reactions Analysis

Types of Reactions: Zinc bis-(methyl palmitoyl aspartate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in skincare products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include various zinc complexes and derivatives of palmitoyl aspartate. These products are essential for the compound’s efficacy in skincare applications .

Mechanism of Action

The mechanism of action of zinc bis-(methyl palmitoyl aspartate) involves the interaction of zinc ions with cellular components, leading to anti-inflammatory and antimicrobial effects. The palmitoyl aspartate component enhances the compound’s ability to penetrate the skin and exert its effects at the cellular level . The molecular targets include various enzymes and proteins involved in inflammation and microbial activity .

Properties

CAS No.

885513-46-2

Molecular Formula

C42H76N2O10Zn

Molecular Weight

834.4 g/mol

IUPAC Name

zinc;(2S)-2-(hexadecanoylamino)-4-methoxy-4-oxobutanoate

InChI

InChI=1S/2C21H39NO5.Zn/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)22-18(21(25)26)17-20(24)27-2;/h2*18H,3-17H2,1-2H3,(H,22,23)(H,25,26);/q;;+2/p-2/t2*18-;/m00./s1

InChI Key

MJDAIDVFSNFYHA-IJBYHFJWSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)[O-].CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)[O-].[Zn+2]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)[O-].CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)[O-].[Zn+2]

Origin of Product

United States

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